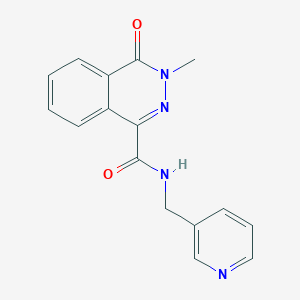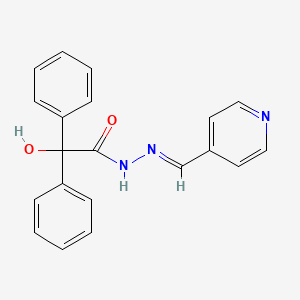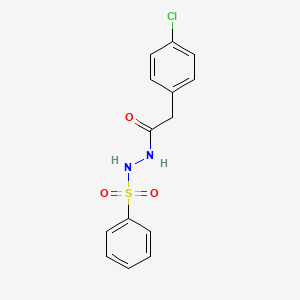![molecular formula C9H7ClN4O2S B5693307 5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)
5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as "CTNM" and has a molecular formula of C9H7ClN4O2S.
作用機序
The mechanism of action of CTNM involves the inhibition of the enzyme succinate dehydrogenase, which is involved in the respiratory chain of fungi and plants. This inhibition leads to the disruption of energy production in these organisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
CTNM has been shown to have minimal toxicity to mammals, making it a promising candidate for use in agricultural applications. However, studies have also shown that CTNM can induce oxidative stress in mammalian cells, which may have implications for its use in other areas of research.
実験室実験の利点と制限
One of the major advantages of CTNM is its strong fungicidal activity, which makes it a valuable tool for studying plant pathogenic fungi. However, the use of CTNM in lab experiments may be limited by its relatively high cost and limited availability.
将来の方向性
There are several areas of future research that could be pursued with regards to CTNM. These include the development of more efficient synthesis methods, the exploration of its potential as an herbicide, and the investigation of its potential use in other areas of scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CTNM on mammalian cells.
合成法
The synthesis of CTNM involves the reaction between 4-chlorobenzenethiol and 3-nitro-1-methyl-1H-1,2,4-triazole in the presence of a catalyst such as sodium ethoxide. The reaction takes place under reflux conditions and results in the formation of CTNM as a yellow solid.
科学的研究の応用
CTNM has been extensively studied for its potential applications in various scientific research fields. One of the most significant areas of application is in the field of agriculture, where CTNM has been found to exhibit strong fungicidal activity against various plant pathogenic fungi. CTNM has also been studied for its potential use as an herbicide, with promising results.
特性
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S/c1-13-9(11-8(12-13)14(15)16)17-7-4-2-6(10)3-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUWZNYCOIKROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)





![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)


![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)